molecular formula C20H17N3O2 B6343875 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine CAS No. 1609577-07-2

4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine

Cat. No.: B6343875
CAS No.: 1609577-07-2
M. Wt: 331.4 g/mol
InChI Key: ZHKNZPAEDFNJIG-UHFFFAOYSA-N
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Description

4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidine ring, a phenoxy group, and a furo[3,2-c]pyridine moiety. The presence of these functional groups makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrimidine ring.

    Formation of the Furo[3,2-c]pyridine Moiety: This step involves the cyclization of an appropriate precursor, often through a Friedel-Crafts acylation or alkylation reaction, followed by cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethylpyrimidin-2-ylamino)phenoxy Acetates: These compounds share a similar pyrimidine and phenoxy structure but differ in their acetoxy group.

    Furo[3,2-c]quinolones: These compounds have a similar furo[3,2-c] structure but differ in their quinolone moiety.

Uniqueness

4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-12-10-15(25-20-17-7-9-24-18(17)6-8-21-20)4-5-16(12)19-13(2)22-11-23-14(19)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNZPAEDFNJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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